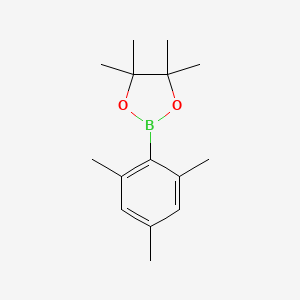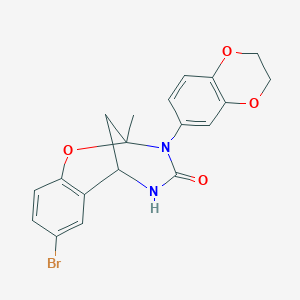
5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . A novel one-pot green approach has been designed to synthesize new oxazole derivatives . The preparation of isoxazole derivatives via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium has been reported .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .Wissenschaftliche Forschungsanwendungen
Chemical Scaffold for Synthesis
5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole hydrochloride serves as a valuable scaffold for the synthesis of highly functionalized isoxazoles and heterocyclic compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from pyridine derivatives highlights its utility in creating functionalized 3-(pyridin-3-yl)isoxazoles, which are critical for developing novel chemical entities with potential biological activities (Ruano, Fajardo, & Martín, 2005).
Corrosion Inhibition
Compounds derived from the pyridine and isoxazole groups have shown effectiveness as corrosion inhibitors, demonstrating their potential in protecting metals against corrosion. This application is significant in industrial processes where metal longevity and integrity are crucial. Specifically, the study of pyridine–pyrazole compounds on steel in hydrochloric acid solutions has identified these derivatives as potent inhibitors, enhancing the durability and resistance of steel against corrosive environments (Bouklah et al., 2005).
Antimycobacterial Agents
Isoxazole derivatives, including those related to 5-Methyl-4-((pyridin-4-ylthio)methyl)isoxazole, have been explored for their antimycobacterial properties. Novel 1,3,4-oxadiazole and benzothiazolylthioether derivatives of 4-arylmethylidene-3-substituted-isoxazol-5(4H)-one have shown promising activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in treating tuberculosis and related infections (Chavan et al., 2019).
Oligonucleotide Synthesis
In the realm of molecular biology, pyridine hydrochloride derivatives have been employed as activating agents in the synthesis of oligonucleotides. This approach has facilitated the synthesis of mixed-base oligonucleotides from nucleoside reagents containing unprotected amino groups, offering a versatile tool for genetic research and biotechnological applications (Gryaznov & Letsinger, 1992).
Zukünftige Richtungen
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Eigenschaften
IUPAC Name |
5-methyl-4-(pyridin-4-ylsulfanylmethyl)-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.ClH/c1-8-9(6-12-13-8)7-14-10-2-4-11-5-3-10;/h2-6H,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOAFXCLLLKGDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CSC2=CC=NC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)
![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)


![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)


![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)

